molecular formula C10H14O2 B1609475 Wine lactone CAS No. 57743-63-2

Wine lactone

货号: B1609475
CAS 编号: 57743-63-2
分子量: 166.22 g/mol
InChI 键: NQWBFQXRASPNLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for wine lactone involves an enantioselective synthesis starting from (S)-2-methyl-3-butenoic acid. An intramolecular Diels–Alder reaction is employed as a key step in this process . The reaction conditions are carefully controlled to ensure the retention of enantiomeric purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized through various chemical processes involving the cyclization of monoterpenes. The use of cytochrome P450 enzymes in grapevines to generate precursors of this compound has also been studied .

化学反应分析

Acid-Catalyzed Cyclization Cascade

Wine lactone forms via a non-enzymatic stereoselective cyclization of (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid under acidic conditions. This process involves:

  • 1,3-Hydride Shift : A critical step enabling bicyclic monoterpene formation.

  • Cationic Cyclization : Generates the bicyclic structure through sequential carbocation rearrangements .

Mechanistic Evidence :

  • Deuterium-labeling studies confirmed stereochemical fidelity, with >90% retention of configuration during cyclization .

  • The reaction proceeds at wine-relevant pH (3.0–3.4) and ambient temperatures, though rates increase at elevated temperatures (45°C) .

Conversion from Menthiafolic Acid

Menthiafolic acid (6-hydroxy-2,6-dimethylocta-2,7-dienoic acid) serves as a direct precursor. Hydrolysis under wine-like conditions yields this compound:

  • pH Dependence : Higher pH (3.4) enhances enantiomeric excess (ee) of the (3S,3aS,7aR)-enantiomer (up to 60% ee at 25°C) .

  • Temperature Impact : At 45°C, near-racemic mixtures form, whereas room temperature favors enantioselectivity .

Table 1: Hydrolysis Conditions and Enantiomeric Excess of this compound

TemperaturepHee (%)Dominant Enantiomer
25°C3.05–22(3S,3aS,7aR)-1a
25°C3.460(3S,3aS,7aR)-1a
45°C3.2<5Racemic mixture

Synthetic Modifications

  • Oxidation : this compound undergoes oxidation to form derivatives like carboxylated analogs. Potassium permanganate is commonly employed.

  • Reduction : Sodium borohydride reduces the lactone ring, yielding diols or partially saturated structures.

Intramolecular Diels-Alder (IMDA) Reaction

The most efficient enantioselective route involves:

  • Triene Preparation : Coupling of (S)-2-methyl-3-butenoic acid with silyl enol ethers .

  • IMDA Cyclization : Forms the bicyclic core with cis-selectivity (59–91% yield) .

Key Outcomes:

  • Enantiomeric Purity : 90% ee achieved via chiral GC analysis .

  • Thermal Stability : Decalin at 200°C for 1 h optimizes cyclization efficiency .

pH-Dependent Hydrolysis

This compound remains stable under acidic conditions (pH 3.0–3.4) but hydrolyzes slowly in aged wines:

  • Half-Life : ~2 years at pH 3.2 and 15°C, decreasing to months at 45°C .

  • Degradation Products : Includes linear carboxylic acids and aroma-inactive derivatives .

Key Challenges and Solutions

  • Toxicity Mitigation : Avoids chromic acid and methyl iodide via Ru-catalyzed reductions .

  • Yield Optimization : Cyclization steps achieve 49–59% yields, with enantioselectivity maintained through asymmetric catalysis .

科学研究应用

Flavor and Fragrance Industry

Flavor Enhancement : Wine lactone is widely utilized in the flavoring of beverages and food products due to its potent aroma reminiscent of coconut and tropical fruits. It enhances the sensory experience of wines, particularly those aged in oak barrels, where it contributes to the complexity of flavors by interacting with other aromatic compounds.

Fragrance Development : The compound is also used in the fragrance industry to create perfumes and cosmetics. Its ability to mimic natural scents makes it a valuable ingredient in formulating products that require a fruity or floral note .

Chemical Research

Model Compound : In chemical research, this compound serves as a model compound for studying monoterpene biosynthesis and the formation of aroma compounds. Its synthesis and degradation pathways provide insights into the chemistry of flavor compounds in various plant species .

Synthesis Studies : Various synthetic methods have been developed to produce this compound, including Diels-Alder reactions and asymmetric synthesis techniques. These studies not only advance synthetic organic chemistry but also enhance the understanding of stereochemistry related to flavor compounds .

Biological Applications

Plant Defense Mechanisms : Research has indicated that this compound may play a role in plant defense mechanisms by attracting pollinators or deterring herbivores. Its presence in certain plants suggests a dual function as both an attractant and a protective agent .

Therapeutic Potential : Preliminary studies are exploring the potential therapeutic applications of this compound and its derivatives. While research is ongoing, there are indications that it may possess bioactive properties beneficial in medicinal contexts .

Case Study 1: Aroma Contribution in Wines

A study analyzed the contribution of various lactones to the aroma profile of Merlot wines. It was found that this compound concentrations varied significantly depending on grape ripeness and fermentation conditions. The study highlighted how controlled fermentation could enhance desirable flavor notes through targeted manipulation of lactone levels .

Case Study 2: Synthesis Techniques

Research conducted on the synthesis of this compound demonstrated that varying pH levels during hydrolysis could influence the enantiomeric composition of the product. This finding has implications for both flavor production and understanding the chemical behavior of lactones under different conditions .

Data Tables

Application AreaSpecific UsesKey Findings/Notes
Flavor IndustryEnhances beverages and foodsPotent aroma; mimics coconut flavors
Fragrance IndustryUsed in perfumes and cosmeticsValuable for creating fruity/floral scents
Chemical ResearchModel compound for biosynthesis studiesInsights into monoterpene chemistry
Biological ResearchPlant defense mechanismsAttracts pollinators; potential deterrent
Therapeutic ResearchInvestigating bioactive propertiesOngoing studies for medicinal applications

作用机制

The mechanism of action of wine lactone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The molecular targets include specific receptors that bind to the lactone structure, triggering a signal transduction pathway that results in the sensation of smell .

相似化合物的比较

Wine lactone is unique among monoterpene lactones due to its extremely low odor detection threshold, making it one of the most potent aroma compounds in wine . Similar compounds include:

  • γ-Nonalactone
  • γ-Decalactone
  • γ-Dodecalactone
  • γ-(Z)-6-Dodecenolactone
  • (Z)-Oak Lactone

These compounds share similar lactone ring structures but differ in their odor profiles and detection thresholds.

生物活性

Wine lactone, a bicyclic monoterpene lactone, is recognized for its significant role in the aroma profile of wines, particularly white wines and certain citrus juices. This article delves into the biological activity of this compound, exploring its synthesis, sensory attributes, and potential health benefits based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which contributes to its low odor threshold of approximately 10 ng/L in wine, making it a potent aroma compound . The enantioselective synthesis of this compound has been achieved through various methods, including an intramolecular Diels-Alder reaction starting from (S)-2-methyl-3-butenoic acid, highlighting its synthetic accessibility for research and industrial applications .

Aroma Contribution

This compound is a critical component of wine aroma, contributing floral and fruity notes that enhance the sensory experience of wine consumption. Its presence is influenced by grape variety, fermentation conditions, and maturation stages .

Health Benefits

Recent studies have suggested that compounds found in wine, including this compound, may possess various biological activities. A comprehensive analysis identified 288 molecules in different wine types, with 137 exhibiting biological activity such as antiviral, anti-inflammatory, and anticancer effects . Notably, this compound's role as a flavoring agent also ties into its potential health benefits through the consumption of wine.

Case Studies and Research Findings

  • Aroma Profile Analysis :
    • A study highlighted the importance of volatile compounds like this compound in alcoholic fermentation from grapes at different maturation stages. The presence of nitrogen compounds was shown to influence the formation of these aroma compounds significantly .
  • Genetic Basis of Aroma Compounds :
    • Research on grape genetics revealed that specific genes are associated with the production of monoterpenes, including those leading to this compound synthesis. The VviDXS gene plays a crucial role in this biosynthetic pathway, correlating with higher concentrations of aroma compounds during grape ripening .
  • Health-Related Studies :
    • A functional study using high-resolution mass spectrometry examined the health benefits associated with various wine components. Among the identified molecules, some were linked to reduced inflammation and cancer cell proliferation inhibition .

Comparative Analysis of this compound with Other Aroma Compounds

CompoundOdor Threshold (ng/L)Main SourceBiological Activity
This compound10White wines, citrus juicesPotentially antiviral
Linalool0.5Lavender, basilAntioxidant properties
Geraniol10RosesAntimicrobial effects

属性

IUPAC Name

3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWBFQXRASPNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886239
Record name 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale yellow liquid / Sweet, spicy, woody aroma
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

285.00 to 286.00 °C. @ 760.00 mm Hg
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.071
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

57743-63-2, 182699-77-0
Record name 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one
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Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.791
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Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 - 50 °C
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is wine lactone formed in wine?

A1: this compound is formed through a slow, non-enzymatic, acid-catalyzed cyclization of (E)-8-carboxylinalool during wine maturation. [, , ] This process occurs over several years, contributing to the development of complex aromas in aged wines.

Q2: What are the main precursors to this compound in grapes?

A2: The primary precursor is (E)-8-carboxylinalool, which exists as a glycoside in grape berries. [] This glycoside is hydrolyzed during winemaking, releasing the free form of (E)-8-carboxylinalool. Another potential precursor is menthiafolic acid, which can be found in both free and glucose ester forms in grapes. []

Q3: Is there a specific enzyme responsible for synthesizing (E)-8-carboxylinalool in grapes?

A3: Yes, research suggests that CYP76F14, a cytochrome P450 enzyme highly expressed in maturing grape berries, efficiently catalyzes the oxidation of linalool to (E)-8-carboxylinalool. [, ] This finding highlights the genetic basis for the varying concentrations of this compound precursors in different grape varieties.

Q4: Does the stereochemistry of menthiafolic acid influence the stereochemistry of the resulting this compound?

A4: Yes, the hydrolysis of (6R)-menthiafolic acid at specific pH and temperature conditions leads to an enrichment of the (3S,3aS,7aR)-enantiomer of this compound. [, ] This suggests a stereoselective cyclization mechanism influenced by the precursor's configuration.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H16O2, and its molecular weight is 168.23 g/mol. []

Q6: How is the configuration of this compound determined?

A6: The configuration of naturally occurring this compound was confirmed to be the (3S,3aS,7aR)-enantiomer through comparison with synthesized isomers using techniques like enantioselective gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. []

Q7: What are the sensory characteristics of this compound?

A7: this compound possesses an intense sweet, coconut-like aroma, sometimes described as having woody notes. [, , , , ] This unique aroma profile significantly contributes to the complexity and desirability of aged white wines.

Q8: How does this compound contribute to the aroma profile of different wines?

A8: While primarily associated with white wines, this compound has been identified in various wines, including red wines made from Merlot, Cabernet Sauvignon, and Grenache grapes. [] Its contribution to the aroma profile varies depending on its concentration, which is influenced by factors like grape variety, viticultural practices, and winemaking techniques.

Q9: Are there analytical methods to quantify this compound in wine?

A9: Yes, quantitative analysis of this compound in wine samples can be achieved using techniques like stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). [, , , ] These methods allow for precise measurement of this compound concentrations, enabling researchers to correlate its presence with sensory perceptions and investigate the factors influencing its formation during wine aging.

Q10: Can this compound be synthesized chemically?

A10: Yes, several synthetic routes have been developed for the preparation of this compound and its analogues. One approach involves a diastereoselective intramolecular Diels-Alder (IMDA) cycloaddition of a linear triene precursor. [, , ] Other methods utilize enantioselective allylic substitution reactions catalyzed by palladium complexes. [, ]

Q11: What is the purpose of synthesizing this compound analogues?

A11: The synthesis of this compound analogues allows researchers to explore the structure-activity relationship of this compound. [, , ] By modifying the structure and studying the sensory properties of the resulting analogues, researchers can gain insights into the specific structural features responsible for its characteristic aroma. This knowledge can be valuable for developing novel flavoring agents for the food and beverage industry.

Q12: Have computational methods been used to study this compound formation?

A12: Yes, computational chemistry approaches, particularly density functional theory (DFT) calculations, have been employed to investigate the mechanism of this compound formation. [, , ] These studies provide valuable insights into the transition states and intermediates involved in the cyclization of (E)-8-carboxylinalool, enhancing our understanding of this key reaction in wine aroma development.

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